![molecular formula C8H8BrIO B2548596 1-(2-Bromo-5-iodophenyl)ethanol CAS No. 1691038-35-3](/img/structure/B2548596.png)
1-(2-Bromo-5-iodophenyl)ethanol
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Overview
Description
“1-(2-Bromo-5-iodophenyl)ethanol” is a chemical compound with the CAS Number: 1691038-35-3 . It has a molecular weight of 326.96 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromo-5-iodophenyl)ethanol” were not found, a related compound, substituted 2-bromo phenols, can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . This process involves a series of HBr eliminations to account for the loss of 2 equivalents of HBr .
Molecular Structure Analysis
The InChI code for “1-(2-Bromo-5-iodophenyl)ethanol” is 1S/C8H8BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-(2-Bromo-5-iodophenyl)ethanol” is a powder that is stored at room temperature . It has a molecular weight of 326.96 .
Scientific Research Applications
Organic Synthesis
2-Bromo-5-iodobenzyl alcohol is a versatile reagent used in organic synthesis . It’s a building block that can be used to construct more complex organic molecules.
Biochemistry Research
In the field of biochemistry, this compound can be used in various research applications . It can be used to study the properties of biological molecules and systems.
Pharmacology Research
2-Bromo-5-iodobenzyl alcohol can also be used in pharmacology research . It can be used to study the effects of drugs and other substances on biological systems.
Medicinal Chemistry
In medicinal chemistry, this compound can be used in the design and synthesis of new drugs . It can be used to create new molecules with potential therapeutic effects.
Reaction Kinetics Study
This compound is also used to determine reaction kinetics . It can be used to study the rates at which chemical reactions occur.
Protodeboronation Research
In a study on the catalytic protodeboronation of pinacol boronic esters, 2-Bromo-5-iodobenzyl alcohol was used . The study involved a formal anti-Markovnikov hydromethylation of alkenes .
Safety and Hazards
properties
IUPAC Name |
1-(2-bromo-5-iodophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWMXRIEUATSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)I)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-iodophenyl)ethanol |
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